![molecular formula C22H15F2N3O2 B607731 GRN-529 CAS No. 1253291-12-1](/img/structure/B607731.png)
GRN-529
説明
GRN-529は、ワイエスによって開発されたメタボトロピックグルタミン酸受容体5(mGluR5)の負のアロステリックモジュレーターである化学化合物です。 この化合物は、自閉症スペクトラム障害やうつ病などのさまざまな神経学的および精神医学的疾患における潜在的な治療効果について研究されています .
科学的研究の応用
Behavioral Studies in Mouse Models
Research conducted by the National Institutes of Health and Pfizer has demonstrated that GRN-529 can significantly reduce autism-like behaviors in genetically modified mouse models. In particular, studies using BTBR T+tf/J mice—known for their social deficits and repetitive behaviors—revealed that:
- This compound administration led to a marked reduction in repetitive self-grooming behaviors.
- Treated mice exhibited increased social interactions , spending more time engaging with novel conspecifics compared to control groups .
These findings suggest that this compound may address core symptoms associated with autism, such as impaired communication and social interaction.
Efficacy and Safety Profile
In dose-response studies, this compound was administered at varying doses (0.3 to 3.0 mg/kg), showing consistent efficacy without inducing sedation or significant side effects in control assays . The compound's safety profile was further supported by assessments indicating no adverse effects on sexual behavior or motor coordination in rat models .
Applications in Treatment-Resistant Depression
This compound has also been investigated for its potential utility in treating major depressive disorder, particularly among patients classified as treatment-resistant. Key findings include:
- Reduction in Immobility : In forced swim tests, this compound demonstrated a decrease in immobility time, a common indicator of antidepressant efficacy.
- Anxiolytic and Analgesic Effects : The compound also showed promise in alleviating anxiety and pain symptoms associated with depression, suggesting its multifaceted therapeutic potential .
The modulation of mGluR5 by this compound is theorized to provide a novel approach to treating these complex conditions by addressing underlying neurotransmitter imbalances.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
生化学分析
Biochemical Properties
GRN-529 interacts with the metabotropic glutamate receptor 5 (mGluR5), acting as a negative allosteric modulator . This means that it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of mGluR5 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, mGluR5 is involved in the regulation of intracellular calcium levels, which can affect numerous cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mGluR5, leading to a conformational change in the receptor that reduces its activity . This can result in changes in intracellular signaling pathways, potentially affecting gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to reduce repetitive behaviors and partially increase sociability in mouse models of autism , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its ability to reduce repetitive behaviors and increase sociability in mouse models of autism suggests that it may have dose-dependent effects .
Metabolic Pathways
As a modulator of mGluR5, it may influence pathways related to glutamate signaling .
Transport and Distribution
As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a modulator of mGluR5, it is likely to be found wherever these receptors are located, such as the cell membrane .
準備方法
GRN-529の合成には、コア構造の調製から始まり、官能基の導入が続く、いくつかのステップが含まれます。合成経路には、一般的に以下のステップが含まれます。
コア構造の形成: this compoundのコア構造は、芳香族化合物のカップリングを含む一連の反応によって合成されます。
官能基の導入: ジフルオロメトキシやピリジン-2-イルエチニルなどの官能基は、ハロゲン化やアルキニル化などの特定の反応によって導入されます。
最終的な組み立て: 最終的な化合物は、一連のカップリング反応によって組み立てられ、その後、目的の生成物を高純度で得るために精製されます.
This compoundの工業生産方法には、これらの合成経路のスケールアップ、反応条件の最適化、および品質と収率の一貫性の確保が含まれます。
化学反応の分析
This compoundは、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特に芳香環で酸化反応を起こし、酸化誘導体の形成につながります。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: 置換反応は芳香環で起こり、官能基が他の置換基に置き換わる可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
This compoundは、さまざまな分野における潜在的な治療応用について広く研究されてきました。
化学: 化学では、this compoundは、メタボトロピックグルタミン酸受容体に対する負のアロステリックモジュレーションの影響を研究するためのモデル化合物として役立ちます。
生物学: 生物学的研究では、this compoundは、神経学的および精神医学的疾患におけるmGluR5の役割を調査するために使用されます。
医学: 医学では、this compoundは、自閉症スペクトラム障害のモデルマウスにおける反復行動の軽減と社交性の向上に有望な結果を示しています。 .
産業: 製薬業界では、this compoundは、さまざまな神経学的および精神医学的疾患の治療のための潜在的な薬剤候補として研究されています.
化学反応の分析
GRN-529 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the aromatic rings, where functional groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
GRN-529は、メタボトロピックグルタミン酸受容体5(mGluR5)の負のアロステリックモジュレーターとして作用することで効果を発揮します。これは、this compoundが活性部位とは異なる受容体の部位に結合し、受容体の活性を低下させるコンフォメーション変化を引き起こすことを意味します。 mGluR5の活性を調節することにより、this compoundは、さまざまな神経学的および精神医学的疾患に関与するグルタミン酸受容体の過剰活性を軽減することができます .
類似の化合物との比較
This compoundは、mGluR5の負のアロステリックモジュレーターとしての高い選択性と効力でユニークです。類似の化合物には以下が含まれます。
フェノバム: mGluR5のもう1つの負のアロステリックモジュレーターですが、異なる薬物動態を持っています。
MPEP(2-メチル-6-(フェニルエチニル)ピリジン): グルタミン酸受容体への影響について広く研究されている、プロトタイプのmGluR5アンタゴニスト。
MTEP(3-((2-メチル-4-チアゾリル)エチニル)ピリジン): MPEPと同様の特性を持つ、別のmGluR5アンタゴニスト.
This compoundは、mGluR5活性を調節する特定の結合親和性と有効性により際立っており、研究および潜在的な治療応用のための貴重な化合物となっています。
類似化合物との比較
GRN-529 is unique in its high selectivity and potency as a negative allosteric modulator of mGluR5. Similar compounds include:
Fenobam: Another negative allosteric modulator of mGluR5, but with different pharmacokinetic properties.
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A prototypic mGluR5 antagonist that has been widely studied for its effects on glutamate receptors.
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): Another mGluR5 antagonist with similar properties to MPEP.
This compound stands out due to its specific binding affinity and efficacy in modulating mGluR5 activity, making it a valuable compound for research and potential therapeutic applications.
生物活性
GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neuropsychiatric disorders. Its biological activity has been extensively studied, particularly concerning its potential therapeutic applications for conditions such as autism spectrum disorders (ASD) and depression. This article details the biological activity of this compound, highlighting its mechanisms, effects in animal models, and relevant research findings.
This compound operates by binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's ability to activate downstream signaling pathways even in the presence of glutamate, thereby modulating excitatory neurotransmission without directly blocking the receptor's primary action site. This mechanism differentiates this compound from traditional antagonists, offering a potentially safer profile for therapeutic use .
Efficacy in Animal Models
Research has demonstrated that this compound significantly impacts behavior in animal models, particularly in BTBR mice, which are commonly used to study autism-like behaviors. Key findings include:
- Reduction of Repetitive Behaviors : this compound effectively reduced repetitive self-grooming behaviors in BTBR mice at doses that did not induce sedation. This was observed across multiple cohorts and confirmed by various studies .
- Improvement in Social Interaction : Treatment with this compound resulted in increased social interactions among BTBR mice. For instance, these mice spent more time engaging with novel social stimuli compared to controls, indicating enhanced sociability .
- Dose-Dependent Effects : The compound exhibited a dose-dependent relationship between receptor occupancy and behavioral outcomes, with effective doses ranging from 0.3 to 3.0 mg/kg .
The following table summarizes key studies on this compound's effects in animal models:
Case Studies and Clinical Implications
The implications of this compound extend beyond animal studies, suggesting potential therapeutic applications for human neuropsychiatric conditions:
- Autism Spectrum Disorders : Given its effects on reducing repetitive behaviors and enhancing social interaction, this compound may serve as a promising candidate for treating ASD. The modulation of mGluR5 is particularly relevant due to its role in synaptic plasticity and neurotransmission associated with social behaviors .
- Depression and Anxiety : Preliminary research indicates that this compound may also have efficacy in models of depression and anxiety, as mGluR5 is involved in mood regulation pathways . Further clinical trials are necessary to explore these potential benefits.
特性
IUPAC Name |
[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMSIRHBAVREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030348 | |
Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253291-12-1 | |
Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GRN-529 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRN-529 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。